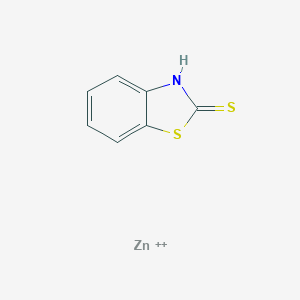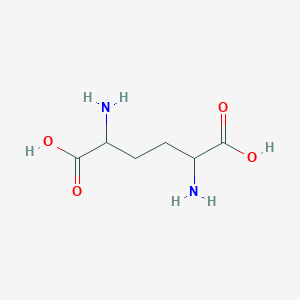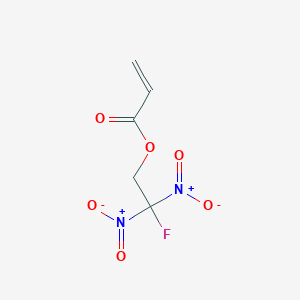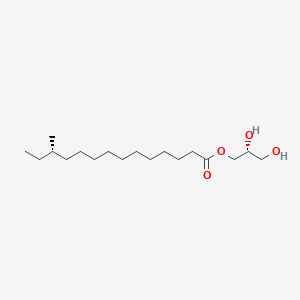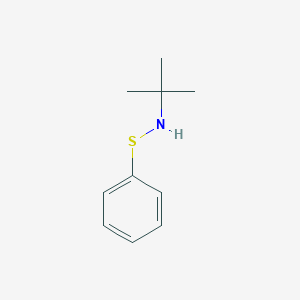
N-tert-Butylbenzenesulfenamide
Overview
Description
N-tert-Butylbenzenesulfenamide is an organic compound with the molecular formula C10H15NS. It is known for its role as an oxidation reagent and its applications in various chemical reactions. The compound is characterized by the presence of a tert-butyl group attached to a benzenesulfenamide moiety, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Mode of Action
It’s known that in the presence of n-chlorosuccinimide (ncs), this sulfenamide catalyzes the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones .
Biochemical Pathways
The compound’s role in the oxidation of alcohols suggests it may influence pathways involving these molecules .
Result of Action
Its role as a catalyst in the oxidation of alcohols to aldehydes and ketones suggests it may influence cellular processes involving these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-Butylbenzenesulfenamide can be synthesized through the reaction of N-(phenylthio)phthalimide with tert-butylamine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butylbenzenesulfenamide undergoes various types of chemical reactions, including:
Substitution: It participates in anti-SN2’ Mitsunobu reactions with chiral hydroxy-alpha-alkenylsilanes to produce vinylsilanes.
Common Reagents and Conditions:
Substitution: The Mitsunobu reaction conditions often involve the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents.
Major Products:
Scientific Research Applications
N-tert-Butylbenzenesulfenamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-tert-Butylbenzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a sulfenamide group.
N-Butylbenzenesulfonamide: Another similar compound, differing by the presence of a butyl group instead of a tert-butyl group.
Uniqueness: N-tert-Butylbenzenesulfenamide is unique due to its specific oxidation properties and its ability to participate in selective oxidation and substitution reactions. Its tert-butyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound in various chemical reactions .
Properties
IUPAC Name |
2-methyl-N-phenylsulfanylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQBFMPKCDTAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457904 | |
| Record name | N-tert-Butylbenzenesulfenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19117-31-8 | |
| Record name | N-tert-Butylbenzenesulfenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-tert-Butylbenzenesulfenamide in organic synthesis?
A1: this compound acts as an efficient catalyst for oxidizing alcohols to their corresponding carbonyl compounds. [, , , ] This catalytic activity is particularly useful in synthesizing aldehydes and ketones from primary and secondary alcohols, respectively.
Q2: How does this compound catalyze the oxidation of alcohols?
A2: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that this compound facilitates the transfer of chlorine from a stoichiometric oxidant, such as N-chlorosuccinimide (NCS), to the alcohol substrate. [] This interaction leads to the formation of an intermediate, which then undergoes further transformations to yield the carbonyl product.
Q3: What are the advantages of using this compound as a catalyst for alcohol oxidation compared to other methods?
A3: this compound offers several advantages: [, ]
Q4: Are there any limitations to using this compound as an oxidation catalyst?
A4: While highly effective, further research is needed to fully understand the limitations of this compound. Potential areas of exploration include:
Q5: What is the significance of developing new catalytic oxidation methods like those employing this compound?
A5: The development of catalytic oxidation methods, particularly those employing milder and more environmentally benign reagents, is crucial for sustainable and efficient chemical synthesis. [] Traditional methods often rely on stoichiometric amounts of toxic or hazardous oxidants, generating substantial waste and posing environmental risks. Catalytic approaches, like the one utilizing this compound, offer a greener alternative by reducing waste generation and enabling the use of safer reagents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


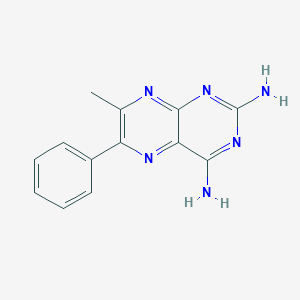
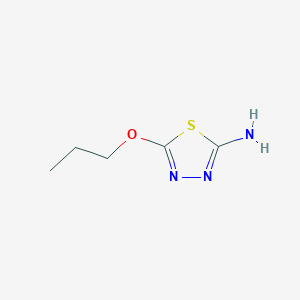

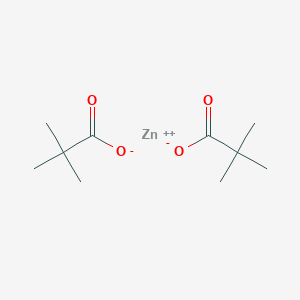
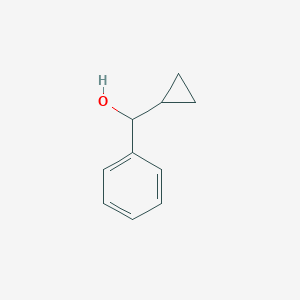
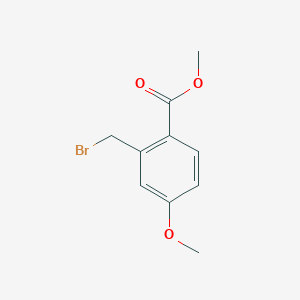
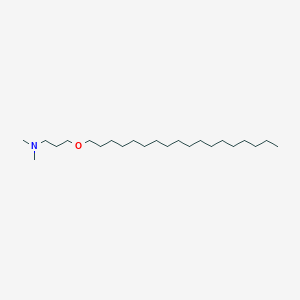
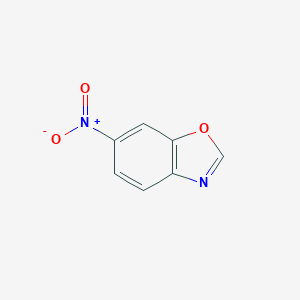
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)
